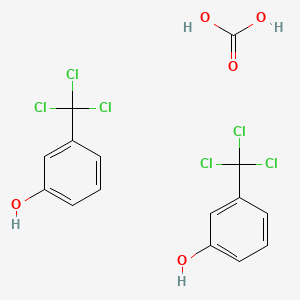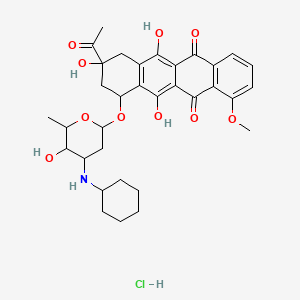![molecular formula C10H15O4PS B14427969 Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate CAS No. 83564-55-0](/img/structure/B14427969.png)
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate is an organophosphorus compound that features a thiophene ring, a butyl chain, and a phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate typically involves the reaction of thiophene derivatives with phosphonate reagents. One common method is the Michael addition of dimethyl phosphite to an α,β-unsaturated ketone containing a thiophene ring. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, and is conducted in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Phosphonate esters with various substituents.
科学研究应用
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong interactions with metal ions or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Dimethyl [2-oxo-4-(thiophen-2-yl)butyl]phosphonate
- Dimethyl [2-oxo-4-(phenyl)butyl]phosphonate
Uniqueness
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The presence of the thiophene ring also imparts specific biological activities that may not be observed in similar compounds with different substituents.
属性
CAS 编号 |
83564-55-0 |
|---|---|
分子式 |
C10H15O4PS |
分子量 |
262.26 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-4-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C10H15O4PS/c1-13-15(12,14-2)7-10(11)4-3-9-5-6-16-8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
VKSQACUFUOXWSJ-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(CC(=O)CCC1=CSC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
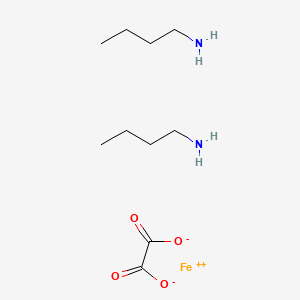
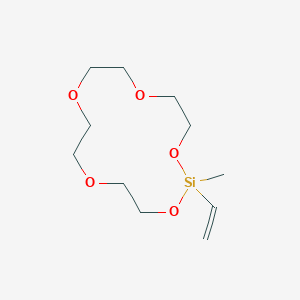
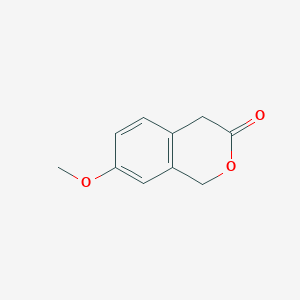
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
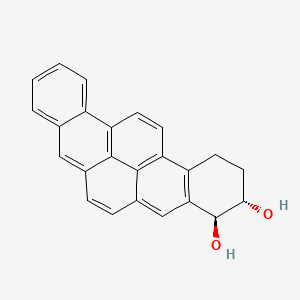
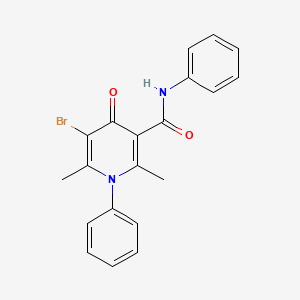
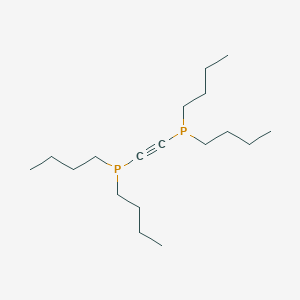
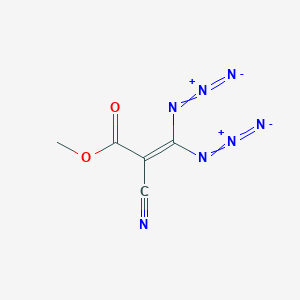
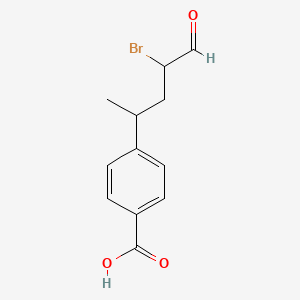
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
